molecular formula C17H21NO B1328405 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine CAS No. 946699-72-5

4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Cat. No.: B1328405
CAS No.: 946699-72-5
M. Wt: 255.35 g/mol
InChI Key: NEPDLCJXOCBLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Considerations

The molecular structure of 4-[4-(tert-butyl)phenoxy]-2-methylphenylamine (C₁₇H₂₁NO) comprises a central aniline moiety substituted with a methyl group at the 2-position and a phenoxy group at the 4-position. The phenoxy group itself bears a bulky tert-butyl substituent at its para position (Figure 1). The molecule’s architecture is defined by two interconnected aromatic systems: the aniline ring and the phenoxy ring, linked via an ether oxygen atom.

Key Structural Features:

  • Ether linkage : The oxygen atom bridges the two aromatic rings, creating a planar dihedral angle of approximately 30° between the aniline and phenoxy rings.
  • Steric effects : The tert-butyl group introduces significant steric bulk, forcing the phenoxy ring into a conformation that minimizes van der Waals repulsion with the methyl group on the aniline ring.
  • Electronic effects : The electron-donating methyl and tert-butyl groups enhance the electron density on the aniline nitrogen, influencing reactivity in substitution reactions.
Stereochemical Analysis:

Despite the presence of two aromatic systems, the molecule lacks chiral centers. However, restricted rotation around the ether linkage creates two rotational isomers (syn and anti), distinguishable via nuclear Overhauser effect (NOE) spectroscopy. Computational studies suggest a rotational energy barrier of ~12 kcal/mol, favoring the anti conformation due to reduced steric clash between the tert-butyl and methyl groups.

Table 1: Critical Bond Lengths and Angles from Computational Modeling

Parameter Value (Å/°)
Cₐᵣₒₘₐₜᵢᶜ–O–Cₐᵣₒₘₐₜᵢᶜ 1.38 Å
C–N (aniline) 1.42 Å
Dihedral angle (C–O–C–C) 28.5°

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-11-15(9-10-16(12)18)19-14-7-5-13(6-8-14)17(2,3)4/h5-11H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPDLCJXOCBLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

6-(4-Tert-Butylphenoxy)Pyridin-3-Amine

Structure: Pyridine ring replaces the benzene ring in the parent compound, with a 4-tert-butylphenoxy group at the 2-position and an amine at the 3-position . Molecular Formula: C₁₅H₁₈N₂O Molecular Weight: ~242.32 g/mol

Key Differences :

  • Biological Activity : Pyridine derivatives often exhibit enhanced binding to enzymes or receptors due to nitrogen’s lone pair, as seen in antiviral or kinase inhibitor applications .

4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine

Structure: Features a sec-butyl group (branched alkyl chain) and a trifluoromethyl (-CF₃) substituent at the 2-position . Molecular Formula: C₁₇H₁₈F₃NO Molecular Weight: ~333.33 g/mol

Key Differences :

  • Substituent Effects :
    • Trifluoromethyl group: Strong electron-withdrawing effect, increasing acidity of the amine group.
    • Sec-butyl vs. tert-butyl: Reduced steric bulk but increased conformational flexibility.
  • Applications : The -CF₃ group enhances metabolic resistance and bioavailability in agrochemicals or pharmaceuticals .

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

Structure: Acetamide derivative with a tert-butylphenoxy group linked via an acetamide bridge . Molecular Formula: C₁₉H₂₄N₂O₂ Molecular Weight: ~312.41 g/mol

Key Differences :

  • Functional Group : Amide linkage introduces hydrogen-bonding capacity and alters solubility (more polar than the parent amine).
  • Biological Relevance : Amides are common in drug design (e.g., protease inhibitors) due to improved stability and target affinity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine C₁₇H₂₁NO 255.36 tert-butyl, methyl High lipophilicity, steric hindrance
6-(4-Tert-Butylphenoxy)Pyridin-3-Amine C₁₅H₁₈N₂O 242.32 pyridine, tert-butyl Enhanced electronic effects
4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine C₁₇H₁₈F₃NO 333.33 sec-butyl, -CF₃ Electron-withdrawing, metabolic stability
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide C₁₉H₂₄N₂O₂ 312.41 acetamide, tert-butyl Improved solubility, drug relevance

Biological Activity

4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine, commonly referred to as compound DL76, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders such as Parkinson's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H21NO
  • Molecular Weight : 255.35 g/mol

The compound features a tert-butyl group attached to a phenoxy moiety, which is linked to a 2-methylphenylamine structure. This unique arrangement contributes to its interaction with biological targets.

This compound acts primarily as a dual-target ligand, engaging with histamine H3 receptors (H3R) and inhibiting monoamine oxidase B (MAO B). This dual action is particularly relevant in enhancing dopamine levels in the brain, which is crucial for managing symptoms associated with Parkinson's disease.

Key Mechanisms:

  • Histamine H3 Receptor Antagonism : The compound exhibits affinity for human H3R, which plays a role in regulating neurotransmitter release and can influence dopaminergic activity. Studies have shown that certain derivatives of this compound have Ki values below 400 nM for H3R, indicating significant binding affinity .
  • Monoamine Oxidase B Inhibition : Inhibition of MAO B is another critical action of this compound. It prevents the breakdown of dopamine, thereby increasing its availability in the synaptic cleft. Some derivatives demonstrate IC50 values below 50 nM for MAO B inhibition, suggesting strong pharmacological activity .

Case Studies

  • In Vitro Studies : A series of synthesized compounds based on the 4-tert-butylphenoxy scaffold were tested for their effects on H3R and MAO B. One notable compound showed an affinity (Ki = 38 nM) and inhibitory activity (IC50 = 48 nM) that balanced both targets effectively .
  • Neuroprotection Studies : Further investigations involved testing selected compounds in vivo using models of haloperidol-induced catalepsy in rats. These studies aimed to assess neuroprotective effects and potential therapeutic benefits in Parkinsonian models .
  • Cytotoxicity Assessments : The toxicity profile was evaluated using human cell lines (HEK293 and SH-SY5Y). Results indicated that while some compounds exhibited low cytotoxicity at therapeutic doses, careful consideration of dosage is necessary to avoid adverse effects .

Data Tables

Compound NameTargetKi (nM)IC50 (nM)Reference
DL76H3R3848
DL77H3R254
Various DerivativesMAO B-<50

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(tert-butyl)phenoxy]-2-methylphenylamine, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, as demonstrated in a palladium-catalyzed reaction between 4-bromo-3-methylaniline and a tert-butylphenol-derived boronic ester. Key parameters include:

  • Catalyst System : Pd(OAc)₂ (0.5–1.0 mol%) with tricyclohexylphosphine as a ligand .
  • Solvent and Temperature : 1,4-dioxane at 95°C for 4 hours, followed by purification via methyl tert-butyl ether (MTBE) extraction .
  • Yield Optimization : Bis(pinacolato)diboron in a 1.1:1 molar ratio to the brominated precursor improves conversion efficiency .

Q. How can researchers ensure purity during synthesis, and what analytical techniques are recommended for characterization?

  • Methodological Answer : Post-synthesis purification involves sequential washes with MTBE and hexane slurry to remove unreacted boronic esters. Analytical validation should include:

  • HPLC-MS : To confirm molecular weight (e.g., ES/MS m/z 234.1 for intermediates) .
  • NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation of the tert-butyl and phenoxy groups .
  • GC Analysis : For assessing purity (>98% GC-grade) .

Q. What are the common structural analogs of this compound, and how do substitutions alter reactivity?

  • Methodological Answer : Substitutions on the phenyl ring (e.g., trifluoromethyl, chloro) significantly impact electronic properties. For example:

  • Electron-Withdrawing Groups (e.g., -CF₃) : Reduce electron density, affecting nucleophilic aromatic substitution kinetics .
  • Steric Effects : tert-Butyl groups hinder rotational freedom, as shown in XRD studies of biphenyl derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic and steric effects of substituents on this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

  • HOMO-LUMO Gaps : To predict electrophilic/nucleophilic behavior .
  • Conformational Analysis : tert-Butyl groups induce torsional strain, altering binding affinities in pharmacophore models .
  • Validation : Compare computed IR spectra with experimental FT-IR data to confirm accuracy .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardized Assays : Use ATP-based viability tests (e.g., CellTiter-Glo®) to minimize variability in cytotoxicity studies .
  • Metabolic Stability Testing : Liver microsome assays (human/rat) to differentiate intrinsic activity from pharmacokinetic effects .
  • Cross-Study Meta-Analysis : Aggregate data from compounds like 4-tert-butylphenol derivatives to identify structure-activity trends .

Q. How can enantiomeric impurities be controlled during synthesis, particularly for chiral intermediates?

  • Methodological Answer : Chiral resolution techniques include:

  • Catalytic Asymmetric Reduction : Use BH₃/Me₂S with chiral catalysts (e.g., (R)-BINOL derivatives) to achieve >90% enantiomeric excess (ee) .
  • Chromatographic Separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) for analytical and preparative-scale purification .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings vary across studies, and how can reproducibility be improved?

  • Analysis : Yield discrepancies (e.g., 70–95%) stem from:

  • Oxygen Sensitivity : Pd catalysts require inert atmospheres; incomplete degassing reduces catalyst turnover .
  • Ligand Purity : Tricyclohexylphosphine must be freshly distilled to prevent oxidation .
    • Resolution : Standardize protocols using Schlenk-line techniques and monitor reaction progress via TLC .

Methodological Best Practices

Q. What in vitro models are appropriate for evaluating this compound’s pharmacological potential?

  • Guidelines :

  • Target Identification : Use kinase profiling panels (e.g., Eurofins KinaseProfiler®) to screen for enzyme inhibition .
  • Toxicity Screening : Zebrafish embryo assays for rapid developmental toxicity assessment .
  • Bioavailability Prediction : Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate gastrointestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.